molecular formula C18H20O2 B12648786 2-Phenylpropyl 2-phenylpropionate CAS No. 66255-91-2

2-Phenylpropyl 2-phenylpropionate

Cat. No.: B12648786
CAS No.: 66255-91-2
M. Wt: 268.3 g/mol
InChI Key: SZNYOTYMJZKVGV-UHFFFAOYSA-N
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Description

2-Phenylpropyl 2-phenylpropionate is an organic compound with the molecular formula C18H20O2 It is a member of the ester family, characterized by the presence of a phenylpropyl group attached to a phenylpropionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpropyl 2-phenylpropionate typically involves the esterification of 2-phenylpropionic acid with 2-phenylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropyl 2-phenylpropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

2-Phenylpropyl 2-phenylpropionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylpropyl 2-phenylpropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways. The phenyl groups can participate in aromatic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanoic acid: A carboxylic acid with similar structural features but different functional groups.

    2-Phenyl-2-propanol: An alcohol derivative with a similar phenylpropyl structure.

Uniqueness

2-Phenylpropyl 2-phenylpropionate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in specific applications where esters are preferred .

Properties

CAS No.

66255-91-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-phenylpropyl 2-phenylpropanoate

InChI

InChI=1S/C18H20O2/c1-14(16-9-5-3-6-10-16)13-20-18(19)15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3

InChI Key

SZNYOTYMJZKVGV-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C(C)C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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